molecular formula C19H12BrN5 B3893348 5-AMINO-3-[(1Z)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B3893348
M. Wt: 390.2 g/mol
InChI Key: UPTYHLLNHREVSD-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-amino-3-[2-(3-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains several functional groups. It belongs to the class of pyrazoles, which are aromatic organic compounds with a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms . Pyrazoles exhibit a wide range of biological activities such as anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are often used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, some pyrazoles act as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future research directions for this compound could include further studies of its synthesis, structure, reactivity, and biological activity. It could also be investigated for potential applications in areas such as medicine or materials science .

Properties

IUPAC Name

5-amino-3-[(Z)-2-(3-bromophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN5/c20-15-6-4-5-13(10-15)9-14(11-21)18-17(12-22)19(23)25(24-18)16-7-2-1-3-8-16/h1-10H,23H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTYHLLNHREVSD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC(=CC=C3)Br)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC(=CC=C3)Br)/C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AMINO-3-[(1Z)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
5-AMINO-3-[(1Z)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
5-AMINO-3-[(1Z)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 4
5-AMINO-3-[(1Z)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 5
5-AMINO-3-[(1Z)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
5-AMINO-3-[(1Z)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

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